molecular formula C47H76O19 B1261898 Arganine G

Arganine G

Número de catálogo: B1261898
Peso molecular: 945.1 g/mol
Clave InChI: IREDSSCMDSSSOX-CRRABXGMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Arganine G is a natural product found in Argania spinosa with data available.

Aplicaciones Científicas De Investigación

Clinical Applications

1.1 Cardiovascular Health

Arginine G is recognized for its role in cardiovascular health, primarily through its conversion to nitric oxide (NO), a potent vasodilator. Studies have indicated that supplementation can improve endothelial function and reduce blood pressure in individuals with hypertension . A meta-analysis of clinical trials demonstrated that L-arginine supplementation significantly enhances vascular function and may aid in conditions such as chronic heart failure and pulmonary hypertension .

1.2 Wound Healing and Immune Function

Research has shown that Arginine G supplementation can enhance wound healing by promoting collagen synthesis and improving immune response . A study highlighted that patients receiving arginine-enriched diets exhibited better recovery outcomes post-surgery compared to those on standard diets . This effect is attributed to increased nitric oxide production, which enhances blood flow and nutrient delivery to healing tissues.

1.3 Metabolic Disorders

Arginine G has been studied for its potential benefits in managing metabolic disorders such as obesity and diabetes. Supplementation has been linked to improved insulin sensitivity and glucose metabolism, making it a candidate for therapeutic strategies in type 2 diabetes management . Additionally, it has shown promise in alleviating symptoms associated with metabolic syndrome.

Sports Nutrition

2.1 Performance Enhancement

Arginine G is often marketed as an ergogenic aid due to its role in increasing nitric oxide levels, which can enhance blood flow and nutrient delivery during exercise. A systematic review found that acute supplementation could improve both aerobic and anaerobic performance, particularly when taken shortly before physical activity . The recommended dosage varies, with studies suggesting 0.15 g/kg body weight for acute effects and higher doses for chronic use .

2.2 Recovery Post-Exercise

Post-exercise recovery is another area where Arginine G shows potential benefits. It may help reduce muscle soreness and enhance recovery by improving blood flow and nutrient delivery to muscles after intense physical activity .

Neurological Applications

3.1 Cognitive Function

Emerging research indicates that Arginine G might play a role in cognitive health. A case study involving a patient with arginase deficiency highlighted the neurological complications associated with elevated arginine levels, suggesting that while excess arginine can lead to adverse effects, appropriate levels may support cognitive function . Further studies are needed to clarify these effects.

Summary of Research Findings

The following table summarizes key research findings related to the applications of Arginine G:

Application AreaKey FindingsReferences
Cardiovascular HealthImproves endothelial function; reduces blood pressure
Wound HealingEnhances collagen synthesis; improves immune response
Metabolic DisordersImproves insulin sensitivity; beneficial for type 2 diabetes
Sports NutritionEnhances aerobic/anaerobic performance; aids recovery
Neurological HealthPotential cognitive benefits; needs further investigation

Case Studies

Case Study: Chronic Heart Failure

In a pilot study involving patients with chronic heart failure, those supplemented with 6 g of L-arginine daily showed significant improvements in cardiac output and overall physical endurance compared to the placebo group . This highlights the potential of Arginine G in managing chronic cardiovascular conditions.

Case Study: Postoperative Recovery

A clinical trial demonstrated that patients on arginine-enriched diets experienced faster recovery times post-surgery, attributed to enhanced blood flow and nutrient delivery facilitated by increased nitric oxide levels .

Análisis De Reacciones Químicas

Enzymatic Transamidination Reactions

L-arginine participates in amidinotransferase-catalyzed reactions, primarily via arginine:glycine amidinotransferase (AGAT):

Key reactions:

  • Guanidinoacetate (GAA) synthesis :
    Arg+GlyGAA+Orn\text{Arg}+\text{Gly}\rightleftharpoons \text{GAA}+\text{Orn}
    Equilibrium constant: Kgaa=[GAA][Orn][Arg][Gly]K_{\text{gaa}}=\frac{[\text{GAA}][\text{Orn}]}{[\text{Arg}][\text{Gly}]}

  • L-homoarginine (hArg) synthesis :
    Arg+LyshArg+Orn\text{Arg}+\text{Lys}\rightleftharpoons \text{hArg}+\text{Orn}
    Equilibrium constant: Kharg=[hArg][Orn][Arg][Lys]K_{\text{harg}}=\frac{[\text{hArg}][\text{Orn}]}{[\text{Arg}][\text{Lys}]}

Kinetic parameters for human AGAT:

SubstrateKMK_M (mM)VmaxV_{\text{max}} (μmol/min/mg)
Arginine1.2 ± 0.38.5 ± 1.1
Glycine0.9 ± 0.27.8 ± 0.9

AGAT activity is modulated by metabolites like ornithine (product inhibition) and pharmaceuticals such as metformin .

ATP-Coupled Arginine Metabolism in Archaea

A novel arginine synthetase pathway identified in Thermococcus kodakarensis enables ATP synthesis:

Reaction:
Arg+ADP+PiCit+NH3+ATP\text{Arg}+\text{ADP}+\text{Pi}\rightleftharpoons \text{Cit}+\text{NH}_3+\text{ATP}

  • Equilibrium constant: Keq=10.1±0.7K_{\text{eq}}=10.1\pm 0.7 at pH 7.0 (80°C)

  • Gibbs free energy: ΔG°=6.8±0.2kJ mol\Delta G°'=-6.8\pm 0.2\,\text{kJ mol}

Kinetic parameters for arginine synthetase (ArcE):

SubstrateKMK_M (mM)kcatk_{\text{cat}} (s⁻¹)
Arginine0.5 ± 0.122 ± 3
ADP1.1 ± 0.263 ± 9

This pathway replaces the conventional argininosuccinate synthetase/lyase system, conserving energy via substrate-level phosphorylation .

Fe/α-KG-Dependent Hydroxylation and Desaturation

Nonheme iron(II) enzymes catalyze oxidative modifications of L-arginine:

Reaction pathways:

  • Hydroxylation :
    Arg+α KG+O23 OH Arg+succinate+CO2\text{Arg}+\alpha \text{ KG}+\text{O}_2\rightarrow \text{3 OH Arg}+\text{succinate}+\text{CO}_2
    Dominant in VioC enzyme (C₃-hydroxylation) .

  • Desaturation :
    Arg4 5 dehydroArg\text{Arg}\rightarrow \text{4 5 dehydroArg}
    Catalyzed by NapI via sequential H⁺ abstraction (C₅ → C₄) .

Activation energies (DFT calculations):

EnzymeH-Abstraction SiteΔG\Delta G^\ddagger (kcal/mol)
VioCC₃-H11.6
NapIC₅-H17.2

Electric field effects and hydrogen-bonding networks in enzyme active sites dictate product selectivity .

Chemical Labeling and Modification

Arginine residues undergo selective modification with CHD-azide reagents :

Reaction:
Arg NH2+CHD azideArg CHD adduct+N2\text{Arg NH}_2+\text{CHD azide}\rightarrow \text{Arg CHD adduct}+\text{N}_2

  • Mass shift: +219.07 Da per modified arginine

  • Specificity: No cross-reactivity with lysine or histidine .

Propiedades

Fórmula molecular

C47H76O19

Peso molecular

945.1 g/mol

Nombre IUPAC

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C47H76O19/c1-41(2)11-13-46(40(59)66-38-32(56)30(54)29(53)25(17-48)62-38)14-12-44(5)22(23(46)15-41)7-8-28-42(3)16-24(52)36(43(4,19-50)27(42)9-10-45(28,44)6)65-37-33(57)31(55)34(26(18-49)63-37)64-39-35(58)47(60,20-51)21-61-39/h7,23-39,48-58,60H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29+,30-,31+,32+,33+,34+,35-,36-,37-,38-,39-,42-,43-,44+,45+,46-,47+/m0/s1

Clave InChI

IREDSSCMDSSSOX-CRRABXGMSA-N

SMILES isomérico

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@](CO8)(CO)O)O)O)O)O)C

SMILES canónico

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(CO7)(CO)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

Sinónimos

3-O-apiofuranosyl-1-4-glucopyranosyl--28-O-glucopyranosyl-bayogenin
arganine G

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.